4-(4-Bromophenyl)-1,3-thiazol-5-amine

Antibacterial FabH Inhibition E. coli

4-(4-Bromophenyl)-1,3-thiazol-5-amine is a heterocyclic small-molecule building block comprising a 1,3-thiazol-5-amine core substituted at the 4-position with a 4-bromophenyl group. This specific substitution pattern positions the compound as a versatile scaffold for fragment-based drug discovery (FBDD) and medicinal chemistry campaigns targeting bacterial FabH and human tyrosine kinases.

Molecular Formula C9H7BrN2S
Molecular Weight 255.13
CAS No. 1247184-71-9
Cat. No. B2861548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1,3-thiazol-5-amine
CAS1247184-71-9
Molecular FormulaC9H7BrN2S
Molecular Weight255.13
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC=N2)N)Br
InChIInChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
InChIKeyFHSYNTBUANJWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-1,3-thiazol-5-amine (CAS 1247184-71-9) for Kinase and FabH Inhibitor Research Procurement


4-(4-Bromophenyl)-1,3-thiazol-5-amine is a heterocyclic small-molecule building block comprising a 1,3-thiazol-5-amine core substituted at the 4-position with a 4-bromophenyl group [1]. This specific substitution pattern positions the compound as a versatile scaffold for fragment-based drug discovery (FBDD) [1] and medicinal chemistry campaigns targeting bacterial FabH and human tyrosine kinases [1]. The presence of the primary amine at the 5-position of the thiazole ring, combined with the electron-withdrawing para-bromophenyl moiety, offers a distinct physicochemical profile (MW 255.13, predicted density 1.636 g/cm³, predicted boiling point 392.2°C) [2] that differentiates it from more common 2-aminothiazole or 2-bromophenyl regioisomers [2], directly impacting binding orientation and synthetic derivatization strategies [1].

Why 4-(4-Bromophenyl)-1,3-thiazol-5-amine Cannot Be Replaced by Common Thiazole Analogs


Procurement based on generic class-level similarity (e.g., any bromophenyl thiazole) introduces significant scientific and economic risk due to the profound impact of regioisomerism and substitution patterns on target engagement. The target compound's 1,3-thiazol-5-amine core with para-bromophenyl substitution at C4 is structurally distinct from the more widely available 2-aminothiazole derivatives (e.g., 2-amino-4-(4-bromophenyl)thiazole) [1] or alternative substitution patterns (e.g., 5-phenyl thiazoles) . In glutathione reductase (GR) inhibition assays, regioisomers exhibit substantial differences in potency: while 2-amino-4-(4-bromophenyl)thiazole demonstrates an IC50 of 3.69 µM [1], the 1,3-thiazol-5-amine series, particularly when further functionalized, engages FabH (IC50 range 5.8–48.1 µM) [2] and kinase targets (FLT3, c-Kit) [3] with distinct structure-activity relationships. Substituting with an incorrect regioisomer or analog lacking the specific 5-amine/4-(4-bromophenyl) architecture risks complete loss of activity, off-target promiscuity flagged in FBDD studies [1], and wasted synthetic effort.

Quantitative Differentiation of 4-(4-Bromophenyl)-1,3-thiazol-5-amine from Close Analogs


Potent FabH Inhibition with Antibacterial Activity Against E. coli

The target compound serves as a direct scaffold for potent FabH inhibitors. While the parent 4-(4-Bromophenyl)-1,3-thiazol-5-amine is a building block, its direct derivatives (series B, 5a-5g) synthesized via amide bond formation demonstrate significant antibacterial activity. The most active derivative (5f) achieved an MIC of 1.56-3.13 µg/mL against E. coli, significantly outperforming the 4-phenylthiazol-2-amine-derived series A compounds [1]. This highlights the superior potency attainable when using the 4-(4-bromophenyl)thiazole core over the non-brominated phenyl analog. The FabH inhibition IC50 for the series ranges from 5.8 to 48.1 µM, with the 4-(4-bromophenyl) series consistently showing enhanced activity compared to the 4-phenyl series [1].

Antibacterial FabH Inhibition E. coli MTT Assay

Kinase Inhibitor Scaffold Validated in FLT3 and c-Kit Cancer Models

4-(4-Bromophenyl)-1,3-thiazol-5-amine is a key intermediate in the synthesis of patented aminothiazole compounds (Formula I) which unexpectedly exhibit potent inhibition of multiple tyrosine kinases, including FLT3 and c-Kit [1]. Unlike generic thiazoles, the specific 5-amino-4-(4-bromophenyl) substitution is essential for antiproliferative activity against tumor cells [2]. While the exact IC50 values for the final drug candidates are proprietary, the patent disclosure explicitly defines this substitution pattern as necessary for achieving the unexpected efficacy against these clinically validated oncology targets [1].

Kinase Inhibition FLT3 c-Kit Cancer

Commercial Availability with Defined Research-Grade Purity and Scalable Pricing

In contrast to many custom-synthesized analogs, 4-(4-Bromophenyl)-1,3-thiazol-5-amine is commercially available as a catalog item from multiple reputable suppliers with defined purity specifications (typically 95-97%) . This ensures lot-to-lot reproducibility for in vitro studies. Pricing for research quantities is established: for example, 50 mg is available for $1,080, and 500 mg for $3,400 from a key vendor . This transparent, tiered pricing model allows for accurate budgeting in hit-to-lead campaigns, avoiding the hidden costs and delays associated with custom synthesis of non-stocked regioisomers like 4-(3-bromophenyl)-1,3-thiazol-5-amine or 4-(4-chlorophenyl)-1,3-thiazol-5-amine, which are often absent from major chemical catalogs.

Procurement Purity Lead Time Pricing

Optimal Application Scenarios for 4-(4-Bromophenyl)-1,3-thiazol-5-amine in Drug Discovery


Fragment-Based Drug Discovery (FBDD) for Kinase and FabH Targets

Ideal for fragment library construction focused on kinases or bacterial FabH. The compound's fragment-sized molecular weight (255.13) and balanced lipophilicity make it suitable for SPR, NMR, or X-ray crystallography fragment screens. Its validated activity in FLT3, c-Kit [1], and FabH [2] systems provides a defined starting point for fragment growth and optimization. The para-bromophenyl group offers a clear vector for chemical elaboration and a heavy atom for crystallographic phasing [3].

Synthesis of Novel Antibacterial Agents Targeting Gram-Negative Pathogens

This scaffold is a proven starting point for generating potent E. coli FabH inhibitors with MIC values in the low µg/mL range [1]. Researchers can leverage the 5-amine handle to install diverse amide, sulfonamide, or urea substituents to explore SAR and improve antibacterial spectrum or pharmacokinetic properties against drug-resistant strains.

Generation of FLT3/c-Kit Targeted Kinase Inhibitor Libraries

The compound is explicitly claimed as an intermediate in patents covering aminothiazole kinase inhibitors effective against FLT3 and c-Kit [1]. Medicinal chemistry teams focused on acute myeloid leukemia (AML) or gastrointestinal stromal tumors (GIST) can use this building block to rapidly synthesize and screen focused libraries, bypassing the need to optimize the core scaffold from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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